molecular formula C14H15NO2 B2560484 5-Benzyl-2-ethyl-1H-pyrrole-3-carboxylic acid CAS No. 2137720-98-8

5-Benzyl-2-ethyl-1H-pyrrole-3-carboxylic acid

Cat. No.: B2560484
CAS No.: 2137720-98-8
M. Wt: 229.279
InChI Key: FCIRHLYUXIQESM-UHFFFAOYSA-N
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Description

5-Benzyl-2-ethyl-1H-pyrrole-3-carboxylic acid is a useful research compound. Its molecular formula is C14H15NO2 and its molecular weight is 229.279. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Pharmacological Applications

  • A study detailed the synthesis and assessment of anti-inflammatory and analgesic activities of 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids, including compounds structurally related to 5-Benzyl-2-ethyl-1H-pyrrole-3-carboxylic acid. These compounds demonstrated significant potential in pain relief and anti-inflammatory effects, underlining their importance in medicinal chemistry (Muchowski et al., 1985).

Chemical Synthesis and Material Science

  • Research on the synthesis of pyrroles from benzyl isocyanoacetate highlighted the formation of benzyl esters of 5-unsubstituted pyrrole-2-carboxylic acids, showcasing the relevance of these compounds in synthesizing porphyrins and related materials, which are crucial in various scientific and industrial applications (Lash et al., 1994).

Supramolecular Chemistry

  • A study on cocrystals of 1,3,5-Cyclohexanetricarboxylic Acid with 4,4'-Bipyridine Homologues explored the hydrogen bonding in neutral and ionic complexes, demonstrating the versatility of carboxylic acids in forming structured molecular assemblies. This research is vital for developing new materials with specific properties (Bhogala & Nangia, 2003).

Coordination Polymers and Photophysical Properties

  • Another study investigated lanthanide-based coordination polymers assembled from derivatives of 3,5-dihydroxy benzoates. The research provided insights into the synthesis, crystal structures, and photophysical properties of these complexes, underscoring the significance of carboxylic acid derivatives in constructing coordination polymers with potential applications in materials science and luminescence (Sivakumar et al., 2011).

Electropolymerization and Molecular Electronics

  • The electropolymerization of N-(4'-carboxyphenyl)-2,5-di(2"-thienyl)pyrrole demonstrated the utility of carboxylic acid derivatives in generating polymer films through electropolymerization, a process critical for developing advanced materials for electronic applications (Lengkeek et al., 2010).

Properties

IUPAC Name

5-benzyl-2-ethyl-1H-pyrrole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c1-2-13-12(14(16)17)9-11(15-13)8-10-6-4-3-5-7-10/h3-7,9,15H,2,8H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCIRHLYUXIQESM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(N1)CC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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